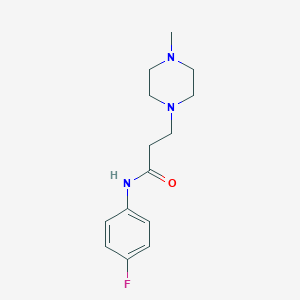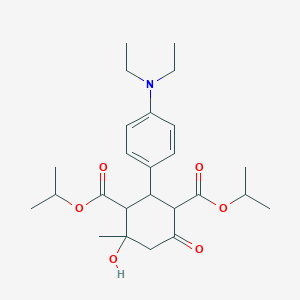![molecular formula C10H11ClO2 B248879 Methyl 2-[2-(chloromethyl)phenyl]acetate](/img/structure/B248879.png)
Methyl 2-[2-(chloromethyl)phenyl]acetate
Overview
Description
Methyl 2-[2-(chloromethyl)phenyl]acetate, also known as MCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an organic compound that is widely used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The purpose of
Scientific Research Applications
Methyl 2-[2-(chloromethyl)phenyl]acetate has been extensively studied for its potential applications in various fields. It is commonly used as a starting material for the synthesis of various pharmaceuticals, such as antihistamines, antipsychotics, and anti-inflammatory drugs. Methyl 2-[2-(chloromethyl)phenyl]acetate is also used as an intermediate in the synthesis of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(chloromethyl)phenyl]acetate is not well understood. However, it is believed to act as a prodrug, meaning that it is converted into an active form in the body. The active form of Methyl 2-[2-(chloromethyl)phenyl]acetate is thought to inhibit the activity of certain enzymes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Methyl 2-[2-(chloromethyl)phenyl]acetate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases. Methyl 2-[2-(chloromethyl)phenyl]acetate has also been shown to have antihistaminic effects, which could be useful in the treatment of allergic reactions.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 2-[2-(chloromethyl)phenyl]acetate is its ease of synthesis. It can be produced in large quantities at a relatively low cost, making it a popular choice for lab experiments. However, one of the limitations of Methyl 2-[2-(chloromethyl)phenyl]acetate is its potential toxicity. It has been shown to be toxic to certain cell lines, and caution should be taken when handling and using it in experiments.
Future Directions
There are many potential future directions for the study of Methyl 2-[2-(chloromethyl)phenyl]acetate. One area of research could be focused on further understanding its mechanism of action and how it interacts with specific enzymes in the body. Another potential direction could be the development of new pharmaceuticals and agrochemicals based on Methyl 2-[2-(chloromethyl)phenyl]acetate. Finally, more studies could be conducted to investigate the potential toxicity of Methyl 2-[2-(chloromethyl)phenyl]acetate and how it can be safely used in lab experiments.
properties
Product Name |
Methyl 2-[2-(chloromethyl)phenyl]acetate |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
methyl 2-[2-(chloromethyl)phenyl]acetate |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3 |
InChI Key |
MKQGUCPIBZQIRP-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC=CC=C1CCl |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1CCl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)

![Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)
![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)


